Cas no 1955520-10-1 (3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride)

3-(Piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride is a heterocyclic compound featuring both indole and piperidine moieties, making it a versatile intermediate in medicinal chemistry and drug discovery. The hydrochloride salt enhances its stability and solubility, facilitating handling and formulation. This compound is particularly valuable as a building block for the synthesis of biologically active molecules, including kinase inhibitors and receptor modulators, due to its structural rigidity and functional group compatibility. Its well-defined purity and consistent quality ensure reliable performance in research and development applications. The indole core and piperidine substitution provide opportunities for further derivatization, supporting diverse synthetic pathways.
3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride structure
1955520-10-1 structure
商品名:3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride
CAS番号:1955520-10-1
MF:C14H17ClN2O2
メガワット:280.749982595444
MDL:MFCD29991355
CID:4631328
PubChem ID:122163490

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride
    • MDL: MFCD29991355
    • インチ: 1S/C14H16N2O2.ClH/c17-14(18)10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2,(H,17,18);1H
    • InChIKey: GOTQXSODNOEAMF-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC=C2NC=C(C3CCNCC3)C2=C1)(=O)O.Cl

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-262799-0.25g
3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride
1955520-10-1 95%
0.25g
$361.0 2024-06-18
Enamine
EN300-262799-10.0g
3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride
1955520-10-1 95%
10.0g
$3131.0 2024-06-18
Aaron
AR01C5XY-10g
3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride
1955520-10-1 95%
10g
$4331.00 2023-12-14
Enamine
EN300-262799-1g
3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride
1955520-10-1 95%
1g
$728.0 2023-09-14
A2B Chem LLC
AW46090-1g
3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride
1955520-10-1 95%
1g
$802.00 2024-04-20
Enamine
EN300-262799-5g
3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride
1955520-10-1 95%
5g
$2110.0 2023-09-14
A2B Chem LLC
AW46090-2.5g
3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride
1955520-10-1 95%
2.5g
$1539.00 2024-04-20
Aaron
AR01C5XY-100mg
3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride
1955520-10-1 95%
100mg
$372.00 2025-02-09
A2B Chem LLC
AW46090-250mg
3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride
1955520-10-1 95%
250mg
$415.00 2024-04-20
A2B Chem LLC
AW46090-10g
3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride
1955520-10-1 95%
10g
$3331.00 2024-04-20

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride 関連文献

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochlorideに関する追加情報

3-(Piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride: A Comprehensive Overview

3-(Piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride (CAS No. 1955520-10-1) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, characterized by its indole ring system and piperidine substituent, has been extensively studied for its potential applications in drug discovery and development. The indole moiety, a heterocyclic aromatic structure, is a common feature in many bioactive compounds, while the piperidine group contributes to the molecule's flexibility and potential for interaction with biological targets.

The indole core of this compound is a well-known scaffold in medicinal chemistry, often associated with various pharmacological activities. Recent studies have highlighted the importance of indole derivatives in modulating cellular signaling pathways, particularly those involving kinases and G-protein coupled receptors (GPCRs). The piperidine substituent at the 4-position of the indole ring introduces additional complexity to the molecule, potentially enhancing its bioavailability and target specificity. This combination makes 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride a promising candidate for further exploration in therapeutic areas such as oncology, inflammation, and central nervous system disorders.

From a synthetic perspective, the preparation of this compound involves multi-step reactions that require precise control over stereochemistry and regioselectivity. Researchers have employed various strategies, including Suzuki coupling and Stille coupling reactions, to construct the indole-piperidine framework. The introduction of the carboxylic acid group at the 5-position of the indole ring is critical for optimizing the compound's physicochemical properties, such as solubility and ionization behavior. These attributes are essential for ensuring effective absorption and distribution within biological systems.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride. These studies have provided insights into the compound's binding modes with potential therapeutic targets, such as protein kinases and nuclear receptors. For instance, molecular docking simulations have revealed that the indole ring can adopt favorable orientations within enzyme active sites, while the piperidine group contributes to hydrogen bonding interactions. Such findings underscore the importance of rational drug design in optimizing lead compounds for therapeutic applications.

In terms of biological activity, 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride has demonstrated potent inhibitory effects on several key enzymes involved in disease pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. This activity suggests potential applications in cancer therapy, where CDK inhibitors are highly sought after for their ability to induce cell cycle arrest and apoptosis in malignant cells.

Moreover, this compound has exhibited anti-inflammatory properties by modulating nuclear factor-kappa B (NF-kB) signaling pathways. NF-kB is a central regulator of immune responses and inflammation, making it a prime target for developing therapies against autoimmune diseases and chronic inflammatory conditions. The ability of 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride to inhibit NF-kB activation highlights its potential as a novel anti-inflammatory agent.

Another area of interest lies in the compound's effects on central nervous system (CNS) targets. Preclinical studies have indicated that it may possess anxiolytic and antidepressant-like activities by interacting with serotonin receptors. Given the high prevalence of mental health disorders worldwide, there is a pressing need for new CNS-active compounds with improved efficacy and reduced side effects. The unique structure of 3-(piperidin-4-yli)-1H-indole-hydrochloride positions it as a valuable tool for exploring novel therapeutic strategies in this domain.

The pharmacokinetic profile of 3-(piperidin-hydrochloride) has also been evaluated in preclinical models. Studies have shown that it exhibits moderate oral bioavailability and favorable tissue distribution patterns. These characteristics are essential for ensuring that the compound reaches its intended targets at therapeutically relevant concentrations without causing excessive systemic toxicity.

Despite these promising findings, further research is required to fully elucidate the mechanism of action and safety profile of 3-(hydrochloride). Ongoing studies are focusing on optimizing its pharmacokinetic properties through structural modifications and formulation development. Additionally, clinical trials are being planned to assess its efficacy and tolerability in human subjects.

In conclusion, CAS No: 1955520 - 10 - 1, or 3-(hydrochloride) represents a compelling lead compound with diverse therapeutic potential across multiple disease areas. Its unique chemical structure, combined with advancements in synthetic chemistry and computational modeling techniques, positions it as a valuable asset in modern drug discovery efforts.

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